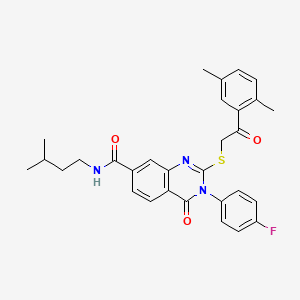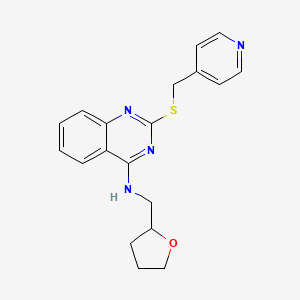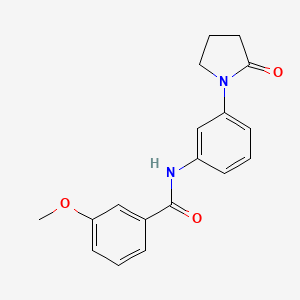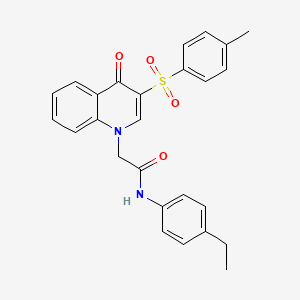![molecular formula C20H13FO4 B2692424 4-[(1E)-3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl]phenyl furan-2-carboxylate CAS No. 298215-40-4](/img/structure/B2692424.png)
4-[(1E)-3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl]phenyl furan-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(1E)-3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl]phenyl furan-2-carboxylate, also known as FFPFC, is a novel chemical compound that has recently been studied for its potential applications in the fields of science and medicine. FFPFC is a member of the furan-2-carboxylate family, which are compounds containing a furan ring and a carboxyl group. This compound has a molecular weight of 284.29 g/mol and a melting point of 130-132°C. FFPFC is a colorless, odorless solid that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
Fluorinated Compounds in Chemical Assays
Fluorinated compounds, due to their unique properties, have been utilized in developing sensitive chemical assays. For instance, fluorescamine (a compound with structural relevance to fluorinated phenyl derivatives) is used in fluorometric assays to discriminate amino groups in proteins like insulin, lysozyme, and asparaginase. This technique helps in understanding protein structures and functions, underscoring the utility of fluorinated compounds in biochemical research (Tamaura et al., 1975).
Furan Derivatives in Organic Synthesis
Furan derivatives play a significant role in organic synthesis, offering pathways to synthesize complex molecules. For example, research on the microwave-induced synthesis of fluoro-substituted benzo[b]furans demonstrates the potential of furan derivatives in synthesizing valuable compounds for various applications, highlighting the versatility and importance of furan-based structures in chemical synthesis (Ramarao et al., 2004).
Biomedical Applications
Furan derivatives have been explored for their potential biomedical applications. Fluorophores derived from furan compounds, such as phenoxazine-based chemosensors, demonstrate the capacity for detecting ions like Cd2+ and CN−. These chemosensors have practical applications in bio-imaging and environmental monitoring, illustrating the relevance of furan derivatives in developing novel diagnostic tools (Ravichandiran et al., 2020).
Antimicrobial and Antiproliferative Activities
Furan derivatives have also been assessed for their antimicrobial and antiproliferative activities. For example, chitosan Schiff bases incorporating furan derivatives exhibit antimicrobial properties against various bacteria and fungi. This suggests potential applications in developing new antimicrobial agents (Hamed et al., 2020). Furthermore, benzoxazole derivatives with furan moieties have shown antiproliferative activity against cancer cells, indicating their potential in cancer research (Kuzu et al., 2022).
Eigenschaften
IUPAC Name |
[4-[(E)-3-(4-fluorophenyl)-3-oxoprop-1-enyl]phenyl] furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FO4/c21-16-8-6-15(7-9-16)18(22)12-5-14-3-10-17(11-4-14)25-20(23)19-2-1-13-24-19/h1-13H/b12-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGXOGCFBSPRNI-LFYBBSHMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)OC2=CC=C(C=C2)C=CC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(=O)OC2=CC=C(C=C2)/C=C/C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((2-oxo-2-phenylethyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2692342.png)




![[2-(Trifluoromethyl)oxan-2-yl]methanol](/img/structure/B2692351.png)
![Ethyl 2-[7-(3-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]sulfanylbutanoate](/img/structure/B2692352.png)
![N-[(2,4-dimethoxyphenyl)methyl]-6-hydroxypyridine-3-carboxamide](/img/structure/B2692353.png)

![N-[2-(1H-indol-3-yl)ethyl]-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2692356.png)
![N'-(4,5-dihydronaphtho[1,2-b]thiophen-2-ylcarbonyl)methanesulfonohydrazide](/img/structure/B2692357.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2692363.png)
![2-{[2-(4-phenylpiperazino)-1,3-thiazol-5-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2692364.png)